molecular formula C15H15N3O2 B11066036 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylfuran-3-carboxamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylfuran-3-carboxamide

Cat. No.: B11066036
M. Wt: 269.30 g/mol
InChI Key: ALYTVJKXVQSPKP-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylfuran-3-carboxamide is a synthetic organic compound that features a benzimidazole moiety linked to a furan ring via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylfuran-3-carboxamide typically involves the following steps:

    Formation of Benzimidazole Intermediate: The initial step involves the synthesis of the benzimidazole core. This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole intermediate is then alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethyl chain.

    Coupling with Furan Carboxylic Acid: The final step involves coupling the alkylated benzimidazole with 2-methylfuran-3-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The benzimidazole moiety can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole or furan derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylfuran-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The benzimidazole moiety is known for its biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure allows for the design of analogs with improved pharmacokinetic and pharmacodynamic properties, aiming to treat diseases such as cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also serve as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, disrupting their normal function. This binding can inhibit enzyme activity, interfere with DNA replication, or induce apoptosis in cancer cells. The furan ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorophenoxyacetamide
  • N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methoxyphenoxyacetamide
  • N-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-dimethylphenoxyacetamide

Uniqueness

Compared to similar compounds, N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylfuran-3-carboxamide stands out due to the presence of the furan ring, which imparts unique chemical and biological properties. The furan ring can enhance the compound’s reactivity and binding affinity, making it a more potent bioactive molecule. Additionally, the methyl group on the furan ring can influence the compound’s solubility and stability, further distinguishing it from its analogs.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C15H15N3O2/c1-10-11(7-9-20-10)15(19)16-8-6-14-17-12-4-2-3-5-13(12)18-14/h2-5,7,9H,6,8H2,1H3,(H,16,19)(H,17,18)

InChI Key

ALYTVJKXVQSPKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)NCCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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